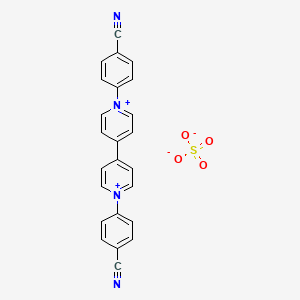
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate is a complex organic compound known for its unique structural and chemical properties This compound is characterized by the presence of two cyanophenyl groups attached to a bipyridin-1-ium core, with sulfate as the counterion
Métodos De Preparación
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate typically involves the following steps:
Sonogashira–Hagihara Coupling: This method involves the coupling of 1,1’-bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane.
Ionothermal Method: This method employs the cyano cyclotrimerization of 1,1’-bis(4-cyanophenyl)-4,4’-bipyridine-1,1’-diium dichloride in the presence of zinc chloride.
Análisis De Reacciones Químicas
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanophenyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic frameworks and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate involves its interaction with molecular targets and pathways. The bipyridin-1-ium core can interact with various biological molecules, influencing cellular processes. The cyanophenyl groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groups. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate, such as its ability to undergo specific chemical reactions and form stable complexes, make it distinct from its analogs.
Propiedades
Número CAS |
62820-95-5 |
|---|---|
Fórmula molecular |
C24H16N4O4S |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;sulfate |
InChI |
InChI=1S/C24H16N4.H2O4S/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;1-5(2,3)4/h1-16H;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
AYBTZRKWIXJRIC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
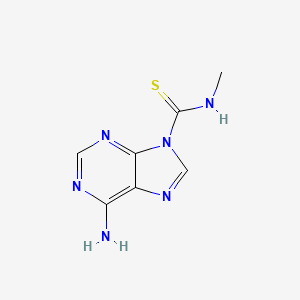
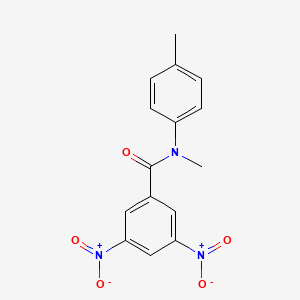
silane](/img/structure/B14503227.png)
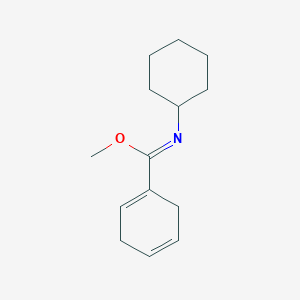
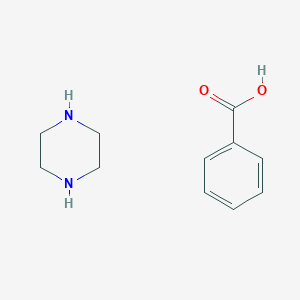
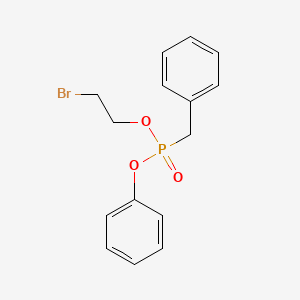
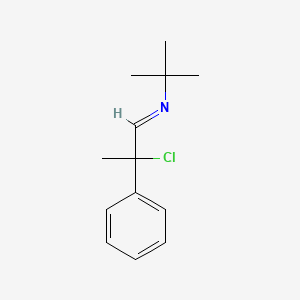

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
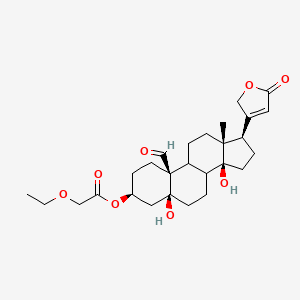
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
